molecular formula C11H14O5S B8754181 Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- CAS No. 71283-66-4

Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)-

Cat. No.: B8754181
CAS No.: 71283-66-4
M. Wt: 258.29 g/mol
InChI Key: ATFXADBXZLGFJY-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- typically involves organic synthesis techniques. One common method includes the reaction of 2-hydroxypropanoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful selection of reactants, solvents, and catalysts to optimize yield and purity. Temperature control and reaction time are critical factors in ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used[][3].

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

    Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions[][3].

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Propanoic acid and methanol.

    Oxidation: Products vary based on the extent of oxidation[][3].

Scientific Research Applications

Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a chiral building block.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s chiral nature also plays a role in its interactions with biological molecules, potentially leading to different effects based on its stereochemistry .

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, ®-: The ®-enantiomer of the compound.

    Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester: An ester with an ethyl group instead of a methyl group.

    Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, butyl ester: An ester with a butyl group.

Uniqueness

The (S)-enantiomer of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester is unique due to its specific optical activity and potential biological effects. Its chiral nature allows for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and pharmaceutical applications .

Properties

CAS No.

71283-66-4

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

IUPAC Name

methyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate

InChI

InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3/t9-/m0/s1

InChI Key

ATFXADBXZLGFJY-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC

Origin of Product

United States

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